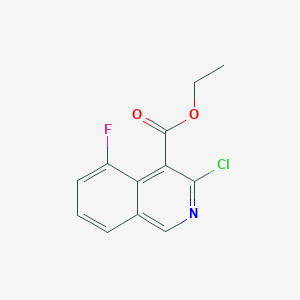
Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.65 g/mol . This compound is known for its unique structure, which includes a chloro and fluoro substituent on the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while fluorination can be done using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can replace the chloro group with an amine or thiol.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the isoquinoline ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Scientific Research Applications
Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-chloro-5-bromoisoquinoline-4-carboxylate: This compound has a bromo substituent instead of a fluoro group, which may alter its reactivity and biological activity.
Ethyl 3-chloro-5-methylisoquinoline-4-carboxylate: The presence of a methyl group instead of a fluoro group can affect the compound’s steric and electronic properties.
Ethyl 3-chloro-5-nitroisoquinoline-4-carboxylate:
This compound stands out due to its unique combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClFNO2 |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
ethyl 3-chloro-5-fluoroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-9-7(6-15-11(10)13)4-3-5-8(9)14/h3-6H,2H2,1H3 |
InChI Key |
XXMNRCUABHXHGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN=C1Cl)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















